molecular formula C26H29N5O3 B302228 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Cat. No. B302228
M. Wt: 459.5 g/mol
InChI Key: MMINSLKCRLIUGO-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide is a member of pyrroles.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of compounds related to this chemical. For example, the work by Al-Taifi et al. (2020) discusses the preparation of related sulfanylpyridines and thieno[2,3-b]pyridines, demonstrating the versatility of such compounds in synthesizing heterocycles (E. A. Al-Taifi et al., 2020).

Structural Analysis

  • Detailed structural analysis through methods like X-ray crystallography has been conducted. For instance, Amr et al. (2016) analyzed the crystal structure of a related compound, contributing to the understanding of molecular conformations in such chemicals (A. Amr et al., 2016).

Biological Activity

  • Although specific studies on the biological activity of this exact compound may be limited, related research indicates a potential for exploring its biological applications. The study by Youn et al. (2013) on pyrrole alkaloids, for example, could provide insights into the biological properties of similar compounds (U. Youn et al., 2013).

Potential Applications in Material Science

  • The compound's related research also extends to material science applications, such as in the development of new organometallic complexes. Wang et al. (2012) discussed magnesium and zinc complexes supported by pyridyl functionalized alkoxy ligands, highlighting the potential utility in polymerization processes (Yang Wang et al., 2012).

Optical Properties

  • Investigations into the optical properties of similar compounds have been conducted. For example, the study by Mizuyama et al. (2008) on pyrone derivatives sheds light on the fluorescence properties, which could be relevant for the development of new light-emitting materials (Naoko Mizuyama et al., 2008).

properties

Product Name

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C26H29N5O3/c1-16-8-7-9-17(2)25(16)31-19(4)11-21(20(31)5)13-28-30-24(32)15-34-26-23(12-27)22(14-33-6)10-18(3)29-26/h7-11,13H,14-15H2,1-6H3,(H,30,32)/b28-13+

InChI Key

MMINSLKCRLIUGO-XODNFHPESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N/NC(=O)COC3=NC(=CC(=C3C#N)COC)C)C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
Reactant of Route 4
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
Reactant of Route 5
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
Reactant of Route 6
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

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